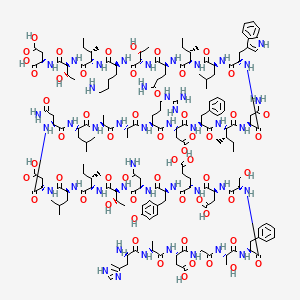

hGLP-2(3-33,M10Y)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) est un dérivé peptidique modifié du Peptide-2 de type glucagon humain (3-33). La méthionine en position 10 est substituée par une tyrosine pour permettre une iodation oxydative, ce qui le rend utile pour la génération d'un radioligand pour l'étude de la pharmacologie du récepteur du peptide-2 de type glucagon .

Méthodes De Préparation

La synthèse du Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) implique une synthèse peptidique en phase solide. La méthionine en position 10 est substituée par une tyrosine pour permettre une iodation oxydative. Cette substitution permet l'incorporation d'isotopes d'iode, tels que l'iode-125, pour créer des peptides radiomarqués . Les conditions de réaction impliquent généralement l'utilisation de la dipeptidyl peptidase-4 pour cliver le peptide et l'iodation subséquente dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Le Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) subit plusieurs réactions chimiques, notamment :

Oxydation : Le résidu tyrosine en position 10 permet une iodation oxydative, formant un peptide radiomarqué.

Substitution : La substitution de la méthionine par la tyrosine est une réaction clé dans la synthèse de ce composé.

Les réactifs couramment utilisés dans ces réactions comprennent les isotopes d'iode pour l'iodation et la dipeptidyl peptidase-4 pour le clivage . Le principal produit formé est le peptide radiomarqué, qui est utilisé pour les études de récepteurs .

Applications de la recherche scientifique

Le Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) a plusieurs applications en recherche scientifique :

Pharmacologie : Il est utilisé pour étudier la pharmacologie du récepteur du Peptide-2 de type glucagon en générant des radioligands.

Industrie : Le peptide radiomarqué peut être utilisé en imagerie diagnostique et en recherche thérapeutique.

Mécanisme d'action

Le Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) agit comme un agoniste partiel sur le récepteur du Peptide-2 de type glucagon. La substitution de la méthionine par la tyrosine permet une iodation oxydative, ce qui permet au peptide de se lier au récepteur avec une forte affinité . Les cibles moléculaires comprennent les myofibroblastes sous-épithéliaux et les cellules des îlots pancréatiques . Les voies impliquées comprennent l'activation du récepteur du Peptide-2 de type glucagon, ce qui conduit à divers effets physiologiques .

Applications De Recherche Scientifique

Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) has several scientific research applications:

Pharmacology: It is used to study the pharmacology of the Glucagon-Like Peptide-2 receptor by generating radioligands.

Biology: The peptide is used in biological studies to understand its role in the gut and bone trophic actions.

Industry: The radiolabeled peptide can be used in diagnostic imaging and therapeutic research.

Mécanisme D'action

Human Glucagon-Like Peptide-2 (3-33, Methionine 10 Tyrosine) acts as a partial agonist on the Glucagon-Like Peptide-2 receptor. The substitution of methionine with tyrosine allows for oxidative iodination, enabling the peptide to bind to the receptor with high affinity . The molecular targets include subepithelial myofibroblasts and pancreatic islet cells . The pathways involved include the activation of the Glucagon-Like Peptide-2 receptor, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Le Peptide-2 de type glucagon humain (3-33, méthionine 10 tyrosine) est unique en raison de sa substitution de la méthionine par la tyrosine, permettant un radiomarquage. Les composés similaires comprennent :

Peptide-2 de type glucagon humain (1-33, méthionine 10 tyrosine) : Ce peptide a également la méthionine substituée par une tyrosine pour le radiomarquage.

Peptide-2 de type glucagon humain (3-33) : La version non modifiée du peptide, qui agit comme un agoniste partiel sur le récepteur du Peptide-2 de type glucagon.

Ces composés similaires présentent des similitudes structurelles mais diffèrent par leurs modifications et applications spécifiques .

Propriétés

Formule moléculaire |

C160H242N40O54 |

|---|---|

Poids moléculaire |

3589.9 g/mol |

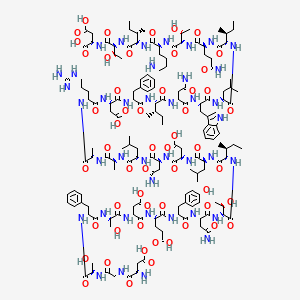

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C160H242N40O54/c1-20-75(11)123(152(246)178-94(47-49-112(163)207)136(230)198-127(81(17)203)156(250)177-92(41-32-33-51-161)135(229)194-126(78(14)23-4)155(249)200-128(82(18)204)157(251)192-109(159(253)254)67-122(222)223)195-147(241)98(55-74(9)10)180-141(235)102(59-87-68-170-91-40-31-30-39-89(87)91)184-143(237)104(62-114(165)209)191-153(247)124(76(12)21-2)196-148(242)101(57-85-37-28-25-29-38-85)182-145(239)107(65-120(218)219)187-133(227)93(42-34-52-169-160(167)168)175-131(225)80(16)172-130(224)79(15)173-137(231)96(53-72(5)6)179-142(236)103(61-113(164)208)185-146(240)108(66-121(220)221)188-138(232)97(54-73(7)8)190-154(248)125(77(13)22-3)197-158(252)129(83(19)205)199-149(243)105(63-115(166)210)186-139(233)100(58-86-43-45-88(206)46-44-86)181-134(228)95(48-50-117(212)213)176-144(238)106(64-119(216)217)189-151(245)111(71-202)193-140(234)99(56-84-35-26-24-27-36-84)183-150(244)110(70-201)174-116(211)69-171-132(226)90(162)60-118(214)215/h24-31,35-40,43-46,68,72-83,90,92-111,123-129,170,201-206H,20-23,32-34,41-42,47-67,69-71,161-162H2,1-19H3,(H2,163,207)(H2,164,208)(H2,165,209)(H2,166,210)(H,171,226)(H,172,224)(H,173,231)(H,174,211)(H,175,225)(H,176,238)(H,177,250)(H,178,246)(H,179,236)(H,180,235)(H,181,228)(H,182,239)(H,183,244)(H,184,237)(H,185,240)(H,186,233)(H,187,227)(H,188,232)(H,189,245)(H,190,248)(H,191,247)(H,192,251)(H,193,234)(H,194,229)(H,195,241)(H,196,242)(H,197,252)(H,198,230)(H,199,243)(H,200,249)(H,212,213)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,167,168,169)/t75-,76-,77-,78-,79-,80-,81+,82+,83+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

Clé InChI |

YVPAJDRBTJWURG-YXFFYCBWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide](/img/structure/B10827715.png)

![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)

![N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide](/img/structure/B10827730.png)

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)

![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)